molecular formula C26H23NO5S B2739128 [4-(4-Ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone CAS No. 866895-54-7

[4-(4-Ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone

Cat. No. B2739128
M. Wt: 461.53
InChI Key: BMKUSPBOBHPQIJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.53. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Advanced Materials Development

  • Polymer Synthesis : Sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) demonstrates potential for direct methanol fuel cell applications due to its high selectivity, ion-exchange capacity, water uptake, proton conductivity, and methanol permeability. This material was synthesized through copolymerization of bisphenol A, sodium 5,5'-carbonylbis(2-fluorobenzene-sulfonate) and other compounds, indicating the role of sulfonated and carboxylic acid groups in enhancing material properties for energy applications (Li et al., 2009).

Organic Synthesis and Chemical Research

  • Novel Synthesis Methods : A one-pot synthesis method for 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids demonstrates operational simplicity, mild reaction conditions, and eco-friendly procedure, highlighting the synthesis of quinoline-4-caboxylic acid derivatives with potential anticancer applications (Javadi & Azizian, 2016).

Pharmacological Applications

  • Anticancer Properties : Synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety were evaluated for cytotoxic activity against various human cancer cell lines. Some compounds showed significant cytotoxic activity with low toxicity to normal cells, indicating their potential as anticancer agents. The compounds induced apoptosis and arrested the cell cycle at the G1 phase, suggesting a mechanism of action for further investigation (Ravichandiran et al., 2019).

Nanotechnology and Catalysis

  • Catalyst Development : An innovative nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showcased excellent efficiency, reusability, and represents a step forward in the field of green chemistry (Goli-Jolodar et al., 2016).

Antibacterial and Antifungal Activities

  • Antimicrobial Activity Modulation : The study on the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine highlighted its potential to enhance the effectiveness of traditional antibiotics. This suggests a role in addressing antibiotic resistance, a significant challenge in contemporary medicine (Oliveira et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-4-17-10-12-19(13-11-17)33(29,30)26-20-14-23(31-2)24(32-3)15-22(20)27-16-21(26)25(28)18-8-6-5-7-9-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKUSPBOBHPQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone

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